2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest for its potential applications in medicinal chemistry and material science. Characterized by its unique structure, it combines elements of thienopyrimidines and benzylthio moieties, providing a versatile scaffold for various chemical modifications and functionalizations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically begins with the preparation of 4-methoxyphenylthioacetamide. This intermediate is then subjected to cyclization reactions, often employing strong acids like sulfuric acid or catalytic amounts of p-toluenesulfonic acid, under reflux conditions to yield the thieno[3,2-d]pyrimidinone core.
Industrial Production Methods
On an industrial scale, the production involves optimized batch processes to maximize yield and purity. The use of continuous flow reactors has been investigated to improve reaction times and scalability. Reaction conditions such as temperature, pressure, and solvent choice are fine-tuned to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes a variety of chemical reactions, including:
Oxidation: : Converts the thioether group to sulfone using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the pyrimidinone ring to corresponding dihydro derivatives using metal hydrides.
Substitution: : Electrophilic aromatic substitution reactions facilitated by the methoxy group on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: : Sodium borohydride or lithium aluminium hydride in tetrahydrofuran (THF).
Substitution: : Bromine or chlorinating agents under anhydrous conditions.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Dihydrothienopyrimidinone derivatives.
Substitution: : Halogenated benzylthio compounds.
Scientific Research Applications
Chemistry
The compound is utilized as an intermediate in the synthesis of more complex thienopyrimidine derivatives, important in organic synthesis and catalysis studies.
Biology
In biological studies, its derivatives exhibit antimicrobial, antiviral, and anticancer properties. Research focuses on the structure-activity relationship (SAR) to enhance these biological activities.
Medicine
Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors implicated in diseases such as cancer and infectious diseases.
Industry
In materials science, it is explored for its electronic properties, which can be tailored for use in organic semiconductors and photovoltaic cells.
Mechanism of Action
The biological activity of 2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is attributed to its interaction with molecular targets such as enzymes and receptors. The benzylthio moiety is crucial for binding, while the thienopyrimidinone core facilitates specific interactions with the active sites. The compound modulates pathways involved in cell proliferation and apoptosis, making it a promising candidate in anticancer research.
Comparison with Similar Compounds
Compared to other thienopyrimidines, 2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of a benzylthio moiety and a methoxyphenyl group. Similar compounds include:
2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
2-(4-chlorobenzylthio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
This compound's uniqueness lies in its ability to undergo versatile chemical reactions and its broad-spectrum biological activities, setting it apart as a valuable scaffold in drug discovery and materials science.
Properties
IUPAC Name |
2-benzylsulfanyl-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-24-16-9-7-15(8-10-16)22-19(23)18-17(11-12-25-18)21-20(22)26-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWYIIQDPOWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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